molecular formula C13H14N6 B2433068 5-[(E)-2-(1-Tert-butyltriazol-4-yl)ethenyl]pyrazine-2-carbonitrile CAS No. 2094965-68-9

5-[(E)-2-(1-Tert-butyltriazol-4-yl)ethenyl]pyrazine-2-carbonitrile

Cat. No. B2433068
M. Wt: 254.297
InChI Key: ZELSMDDZQHQEIZ-UHFFFAOYSA-N
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Description

5-[(E)-2-(1-Tert-butyltriazol-4-yl)ethenyl]pyrazine-2-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been found to have unique biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 5-[(E)-2-(1-Tert-butyltriazol-4-yl)ethenyl]pyrazine-2-carbonitrile is not fully understood, but it is believed to involve the inhibition of specific enzymes that are involved in cancer cell growth and proliferation. This compound has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death.

Biochemical And Physiological Effects

In addition to its potential anti-cancer effects, 5-[(E)-2-(1-Tert-butyltriazol-4-yl)ethenyl]pyrazine-2-carbonitrile has been found to have other biochemical and physiological effects. It has been shown to have anti-inflammatory properties and has potential as an anti-inflammatory agent. This compound has also been found to have potential as an antibacterial agent, with activity against both gram-positive and gram-negative bacteria.

Advantages And Limitations For Lab Experiments

One of the advantages of using 5-[(E)-2-(1-Tert-butyltriazol-4-yl)ethenyl]pyrazine-2-carbonitrile in lab experiments is its potential as a multi-functional compound. It has been found to have anti-cancer, anti-inflammatory, and antibacterial properties, which makes it a versatile compound for various research applications. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are many potential future directions for research involving 5-[(E)-2-(1-Tert-butyltriazol-4-yl)ethenyl]pyrazine-2-carbonitrile. One area of interest is in the development of new anti-cancer agents, where this compound has shown promising results. Another potential direction is in the development of new anti-inflammatory and antibacterial agents. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields of research.

Synthesis Methods

The synthesis of 5-[(E)-2-(1-Tert-butyltriazol-4-yl)ethenyl]pyrazine-2-carbonitrile involves the reaction between 2,5-dichloropyrazine and 1-tert-butyl-4-(2-azidoethyl)-1H-1,2,3-triazole in the presence of a copper catalyst. This reaction results in the formation of the desired compound, which can be purified through various methods such as column chromatography.

Scientific Research Applications

5-[(E)-2-(1-Tert-butyltriazol-4-yl)ethenyl]pyrazine-2-carbonitrile has various potential applications in scientific research. One of the main areas of interest is in the field of medicinal chemistry, where this compound has been found to have potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer and lung cancer.

properties

IUPAC Name

5-[(E)-2-(1-tert-butyltriazol-4-yl)ethenyl]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6/c1-13(2,3)19-9-11(17-18-19)5-4-10-7-16-12(6-14)8-15-10/h4-5,7-9H,1-3H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELSMDDZQHQEIZ-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(N=N1)C=CC2=CN=C(C=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)N1C=C(N=N1)/C=C/C2=CN=C(C=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[2-(1-tert-butyl-1H-1,2,3-triazol-4-yl)ethenyl]pyrazine-2-carbonitrile

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